molecular formula C19H17NO3 B8681582 2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine CAS No. 95737-66-9

2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine

Cat. No.: B8681582
CAS No.: 95737-66-9
M. Wt: 307.3 g/mol
InChI Key: QKJJUQOUDLVMCG-UHFFFAOYSA-N
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Description

2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine is a pyridine-based compound featuring a phenoxyphenoxy-ethoxy substituent. Its molecular formula is C₁₉H₁₇NO₃, with a molecular weight of 307.34 g/mol. Structurally, it consists of a pyridine ring linked via an ethoxy chain to a 4-phenoxyphenoxy group (Figure 1). This compound is hypothesized to act as a juvenile hormone analog (JHA), similar to pyriproxyfen, due to shared structural motifs . JHAs disrupt insect development by mimicking juvenile hormones, thereby inhibiting metamorphosis and reproduction .

Properties

CAS No.

95737-66-9

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2-[2-(4-phenoxyphenoxy)ethoxy]pyridine

InChI

InChI=1S/C19H17NO3/c1-2-6-17(7-3-1)23-18-11-9-16(10-12-18)21-14-15-22-19-8-4-5-13-20-19/h1-13H,14-15H2

InChI Key

QKJJUQOUDLVMCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCOC3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares key properties of 2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine with structurally related JHAs.

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₁₉H₁₇NO₃ 307.34 Not reported Pyridine + ethoxy-phenoxyphenoxy
Pyriproxyfen (2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine) C₂₀H₁₉NO₃ 329.37 45–47 Pyridine + methyl-branched propoxy-phenoxyphenoxy
2-[2-(4-Phenoxyphenoxy)ethoxy]thiazole (Compound 1, ) C₁₇H₁₅NO₃S 337.37 Not reported Thiazole + ethoxy-phenoxyphenoxy
2-[3-(4-Phenoxyphenoxy)-1-propyn-1-yl]pyridine (Compound 2, ) C₂₁H₁₅NO₂ 313.35 Not reported Pyridine + propynyl-phenoxyphenoxy

Key Observations :

  • Replacing pyridine with thiazole (Compound 1) introduces a sulfur atom, which may enhance electronic interactions but reduce metabolic stability .
  • The propynyl group in Compound 2 introduces rigidity, possibly improving target selectivity .

Toxicity and Environmental Impact

  • Pyriproxyfen: Developmental toxicity observed in rats (reduced fetal weight) and rabbits (embryolethality at high doses) . Classified as an environmental hazard but non-carcinogenic (EPA Group E) .
  • This compound: No direct toxicity data available.
  • Environmental Persistence : Pyriproxyfen’s half-life in aquatic environments exceeds 30 days , whereas the target compound’s ethoxy chain may enhance biodegradability due to reduced hydrophobicity .

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